4-(2,3-Dimethylphenyl)butan-2-one
Description
4-(2,3-Dimethylphenyl)butan-2-one is a ketone derivative featuring a butan-2-one backbone substituted with a 2,3-dimethylphenyl group. These compounds are often used in fragrance formulations, pharmaceuticals, and synthetic intermediates, with substituents (e.g., hydroxyl, methoxy, or halogen groups) significantly influencing their properties .
Properties
Molecular Formula |
C12H16O |
|---|---|
Molecular Weight |
176.25 g/mol |
IUPAC Name |
4-(2,3-dimethylphenyl)butan-2-one |
InChI |
InChI=1S/C12H16O/c1-9-5-4-6-12(11(9)3)8-7-10(2)13/h4-6H,7-8H2,1-3H3 |
InChI Key |
KXBSWEZJRRWDPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)CCC(=O)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dimethylphenyl)butan-2-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2,3-dimethylbenzene with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate advanced purification techniques such as distillation and recrystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(2,3-Dimethylphenyl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed under controlled conditions.
Major Products Formed
Oxidation: 4-(2,3-Dimethylphenyl)butanoic acid.
Reduction: 4-(2,3-Dimethylphenyl)butan-2-ol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
4-(2,3-Dimethylphenyl)butan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism by which 4-(2,3-Dimethylphenyl)butan-2-one exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological responses. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares key attributes of 4-(2,3-dimethylphenyl)butan-2-one analogs based on available evidence:
Key Observations:
- Substituent Effects: Hydroxyl groups (e.g., 4-(4-hydroxyphenyl)butan-2-one) increase polarity and reactivity, necessitating stricter safety regulations in consumer products . Methoxy groups (e.g., 4-(3,4-dimethoxyphenyl)butan-2-one) enhance lipophilicity, improving solubility in organic matrices but reducing water solubility .
Biological Activity
4-(2,3-Dimethylphenyl)butan-2-one, also known as a substituted ketone, is a compound that has garnered attention for its potential biological activities. Its unique structure allows it to interact with various biological targets, including enzymes and receptors. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a butanone backbone substituted with a dimethylphenyl group at the para position. This structural arrangement contributes to its reactivity and interaction with biological molecules.
This compound's biological activity can be attributed to several mechanisms:
- Enzyme Interaction : The compound may act as a ligand for specific enzymes, modulating their activity. This can lead to alterations in metabolic pathways.
- Receptor Binding : It has the potential to bind to various receptors, influencing signaling pathways that are critical for cellular function.
- Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial effects, making it a candidate for further investigation in pharmacological applications.
Antimicrobial Activity
Research has indicated that compounds structurally related to this compound show promising antimicrobial properties. For instance, derivatives have demonstrated varying levels of antifungal activity in laboratory settings . The exact mechanisms through which these compounds exert their antimicrobial effects are still being elucidated.
Therapeutic Potential
The compound is under investigation for various therapeutic applications. Notably:
- Anti-inflammatory Effects : Some studies suggest that it may possess anti-inflammatory properties, potentially useful in treating conditions characterized by inflammation.
- Analgesic Properties : There is interest in its potential as an analgesic agent, although comprehensive clinical studies are needed to substantiate these claims.
Case Study 1: Antifungal Evaluation
A study evaluated the antifungal activity of 4-dimethylamino-3-phenyl-2-butanone derivatives. Results indicated that certain derivatives exhibited significant antifungal activity compared to controls, suggesting that structural modifications could enhance efficacy .
Case Study 2: Enzyme Modulation
Research has shown that related compounds can modulate enzyme activities involved in metabolic pathways. For example, studies demonstrated that specific analogs could inhibit enzymes linked to inflammatory responses, providing insights into their potential therapeutic roles.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
